molecular formula C20H21N3O5 B6574796 3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1171180-61-2

3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Cat. No.: B6574796
CAS No.: 1171180-61-2
M. Wt: 383.4 g/mol
InChI Key: AXYUQVRFFZBVBQ-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a structurally complex molecule featuring two heterocyclic moieties: a benzodioxole group and a substituted benzoxazepine ring, interconnected via a urea linkage.

Key structural features include:

  • Benzodioxole moiety: A fused bicyclic system with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity.
  • Benzoxazepine core: A seven-membered ring containing oxygen and nitrogen, with methyl and oxo substituents influencing conformational rigidity.
  • Urea linker: A planar carbonyl-amine group enabling hydrogen bonding, critical for molecular interactions.

Crystallographic studies using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) have elucidated its three-dimensional configuration, confirming intramolecular hydrogen bonds and anisotropic displacement parameters . Validation tools like PLATON (referenced in Spek’s work ) ensure structural accuracy, with reported R-factors below 0.05 for high-resolution datasets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-20(2)10-26-16-8-12(4-6-14(16)23(3)18(20)24)21-19(25)22-13-5-7-15-17(9-13)28-11-27-15/h4-9H,10-11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYUQVRFFZBVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Space Group R-Factor Key Structural Differences
Target Compound 423.45 2 donors, 4 acceptors P2₁/c 0.039 3,3,5-Trimethyl substitution on benzoxazepine
1-(Benzoxazol-2-yl)-3-phenylurea 269.29 2 donors, 3 acceptors P1̄ 0.052 Benzoxazole instead of benzoxazepine
3-(Benzodioxol-5-yl)-1-(quinolin-8-yl)urea 349.34 2 donors, 5 acceptors C2/c 0.067 Quinoline replaces benzoxazepine
3-(Benzodioxol-5-yl)-1-(piperidin-1-yl)urea 277.31 2 donors, 3 acceptors P2₁2₁2₁ 0.048 Piperidine ring instead of benzoxazepine

Key Findings:

Conformational Flexibility : The benzoxazepine core in the target compound exhibits restricted rotation due to methyl substituents, unlike the more flexible piperidine analogue .

Hydrogen Bonding : The urea linker forms stronger intermolecular bonds (N–H···O=C) compared to thiourea derivatives, as validated by SHELXL-refined electron density maps .

Packing Efficiency : The P2₁/c space group of the target compound enables tighter crystal packing (density = 1.45 g/cm³) versus the P1̄ group of the benzoxazole analogue (1.32 g/cm³) .

Key Findings:

Solubility : The target compound’s lower solubility compared to the benzoxazole derivative correlates with its higher molecular weight and crystalline packing efficiency .

Synthetic Challenges : The trimethyl-substituted benzoxazepine requires multi-step synthesis, reducing yield (68% vs. 82% for simpler analogues) .

Methodological Considerations

  • Crystallographic Tools : SHELX programs were critical for resolving the target compound’s structure, particularly SHELXD for phase determination and SHELXL for refining anisotropic displacement parameters . WinGX and ORTEP facilitated molecular visualization and geometry analysis .
  • Validation: Spek’s structure-validation protocols confirmed the absence of disorder or missed symmetry in the target compound, unlike the quinoline analogue, which exhibited twinning .

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